molecular formula C14H20O B13367818 2-(1-Cyclopropylethyl)-6-isopropylphenol

2-(1-Cyclopropylethyl)-6-isopropylphenol

Cat. No.: B13367818
M. Wt: 204.31 g/mol
InChI Key: BMEARIQHWSVDBS-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylethyl)-6-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclopropyl group and an isopropyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropylethyl)-6-isopropylphenol can be achieved through several methods. One common approach involves the catalytic hydrogenation of a precursor compound. For example, a chiral 2-[1-cycloalkylethyl] phenol derivative can be prepared by catalytic hydrogenation, which offers a short reaction route and utilizes inexpensive and readily available reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification and isolation of the final product are crucial steps to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropylethyl)-6-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(1-Cyclopropylethyl)-6-isopropylphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylethyl)-6-isopropylphenol involves its interaction with specific molecular targets and pathways. For instance, it may act on the γ-aminobutyric acid-A (GABA_A) receptor-chloride ion complex, similar to other phenolic compounds . This interaction can modulate the activity of the central nervous system by increasing chloride ion conduction or desensitizing GABA receptors.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylphenol: Similar in structure but lacks the isopropyl group.

    Isopropylphenol: Similar in structure but lacks the cyclopropyl group.

    Propofol: A well-known anesthetic with a similar phenolic structure but different substituents.

Uniqueness

2-(1-Cyclopropylethyl)-6-isopropylphenol is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-(1-cyclopropylethyl)-6-propan-2-ylphenol

InChI

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3

InChI Key

BMEARIQHWSVDBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Origin of Product

United States

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